

# Technical Support Center: Ibuprofen Impurity Q Analytical Method Transfer

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 2-[4-(2-Methylpropyl)phenyl]ethanol |
| CAS No.:       | 36039-35-7                          |
| Cat. No.:      | B042467                             |

[Get Quote](#)

Welcome to the technical support center for analytical method transfer concerning Ibuprofen Impurity Q. This guide is designed for researchers, analytical scientists, and quality control professionals who are navigating the complexities of transferring established analytical methods between laboratories. A poorly executed transfer can lead to costly delays, regulatory scrutiny, and a lack of confidence in analytical data<sup>[1]</sup>. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and ensure a seamless, successful transfer process.

## Section 1: Understanding the Analyte - Ibuprofen Impurity Q

Before troubleshooting the method, it is critical to understand the target analyte. This section provides foundational knowledge on Ibuprofen Impurity Q.

### Q1: What exactly is Ibuprofen Impurity Q?

A1: Ibuprofen Impurity Q is a known related substance of Ibuprofen. Chemically, it is identified as **2-[4-(2-methylpropyl)phenyl]ethanol** or 4-(2-Methylpropyl)benzeneethanol<sup>[2][3][4]</sup>. It is listed as a specified impurity in various pharmacopeias, including the European Pharmacopoeia (Ph. Eur.)<sup>[2][5]</sup>.

Key Chemical Information:

- IUPAC Name: **2-[4-(2-Methylpropyl)phenyl]ethanol**[\[6\]](#)
- CAS Number: 36039-35-7[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>12</sub>H<sub>18</sub>O[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 178.27 g/mol [\[2\]](#)[\[3\]](#)

## Q2: What is the standard analytical method for detecting Ibuprofen Impurity Q?

A2: The most common and robust method for the analysis of Ibuprofen and its related substances, including Impurity Q, is High-Performance Liquid Chromatography (HPLC) with UV detection[\[7\]](#)[\[8\]](#). Pharmacopeial methods, such as those in the USP and Ph. Eur., typically specify a reversed-phase HPLC (RP-HPLC) approach[\[5\]](#)[\[9\]](#). While less common for routine QC, Gas Chromatography (GC) methods, sometimes requiring derivatization, have also been developed for analyzing Ibuprofen and related compounds[\[10\]](#)[\[11\]](#)[\[12\]](#).

Below is a table summarizing typical HPLC parameters derived from compendial methods for Ibuprofen impurities.

| Parameter    | Typical Specification                                                                 | Rationale & Causality                                                                                                                                                                                                                        |
|--------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column       | Octadecylsilyl silica gel (C18, L1), 5 $\mu$ m                                        | The non-polar C18 stationary phase provides effective retention and separation for the relatively non-polar Ibuprofen and its impurities based on hydrophobicity.                                                                            |
| Mobile Phase | Acetonitrile and an aqueous acid solution (e.g., 0.1% Phosphoric Acid) <sup>[9]</sup> | Acetonitrile serves as the organic modifier. The acidic aqueous phase is crucial for suppressing the ionization of Ibuprofen's carboxylic acid group, ensuring good peak shape and consistent retention.                                     |
| Elution Mode | Gradient or Isocratic                                                                 | A gradient elution is often preferred for impurity profiling to resolve compounds with a wide range of polarities and to elute highly retained impurities in a reasonable time. An isocratic method may be suitable for simpler separations. |
| Flow Rate    | 1.0 - 2.0 mL/min                                                                      | This range provides a good balance between analysis time and separation efficiency for standard 4.6 mm ID columns.                                                                                                                           |
| Detection    | UV at ~220 nm or 255 nm <sup>[13]</sup><br><sup>[14]</sup>                            | Ibuprofen has a low absorbance maximum; detection at ~220 nm offers higher sensitivity for impurities. Wavelengths around 255 nm are also used as they can provide a good balance                                                            |

---

between sensitivity and selectivity[13].

---

Column Temp.

25 - 40 °C

Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity[15].

---

## Section 2: Troubleshooting Guide for Method Transfer Failures

This section addresses specific problems you might encounter when transferring the analytical method for Ibuprofen Impurity Q to a new laboratory or instrument.

### Q3: We've transferred our HPLC method to the receiving lab, and the retention time (RT) for Impurity Q has shifted significantly, failing our system suitability criteria. What's going on?

A3: Retention time shifts are the most common issue in HPLC method transfer. The root cause is almost always a difference in the conditions experienced by the analyte between the transferring laboratory (TL) and the receiving laboratory (RL)[16].

Potential Causes & Explanation:

- **HPLC System Dwell Volume:** This is the most frequent culprit, especially for gradient methods. The dwell volume (or gradient delay volume) is the volume from the point of mobile phase mixing to the column head. Different HPLC systems have different dwell volumes. A larger dwell volume in the RL's system will cause the gradient to reach the column later, resulting in later elution times for all gradient-eluted peaks[17].
- **Mobile Phase Preparation:** Subtle differences in mobile phase preparation can cause significant RT shifts. For example, preparing a 0.1% v/v acid solution versus a 0.1% w/v

solution will result in different pH values, affecting the retention of ionizable compounds like ibuprofen[18]. Inconsistent pH adjustment is a major source of variability.

- Column Temperature: If the column compartment temperature differs between the two labs, retention times will change. A higher temperature generally leads to earlier elution due to decreased mobile phase viscosity[15][17].
- Column Equilibration: Insufficient column equilibration time before injection can lead to drifting or shifting retention times, especially with a new mobile phase.

#### Systematic Troubleshooting Protocol:

- Verify HPLC System Dwell Volume:
  - Action: Determine the dwell volume of both the TL and RL instruments. This can often be found in the manufacturer's specifications or measured experimentally.
  - Remediation: If the volumes differ significantly, the gradient profile on the RL instrument must be adjusted to compensate. This usually involves adding an initial isocratic hold to the gradient table to mimic the delay[17].
- Standardize Mobile Phase Preparation:
  - Action: Review the method protocol for ambiguity. The protocol must be explicit, specifying weight vs. volume for additives (e.g., "add 1.0 g of phosphoric acid" instead of "add 1.0 mL").
  - Remediation: Have both labs prepare a fresh batch of mobile phase according to a highly detailed, harmonized procedure. If pH is critical, specify a target pH with a narrow acceptance range (e.g., pH 2.5 ± 0.05) and require it to be measured and documented[18].
- Confirm Column Temperature:
  - Action: Ensure both labs are using a thermostatically controlled column compartment set to the same temperature. Do not rely on ambient lab temperature.

- Remediation: Calibrate the temperature controllers if necessary and ensure the set point is identical.
- Check the Column:
  - Action: Confirm that both labs are using the exact same column (manufacturer, model, dimensions, particle size, and batch number if possible).
  - Remediation: If different columns are used, even with the same "L1" designation, selectivity differences can occur. The transfer should ideally be performed using a column from the same batch.

## **Q4: The peak shape for Impurity Q is excellent in our lab, but the receiving lab is reporting significant peak tailing. How do we fix this?**

A4: Poor peak shape, such as tailing or fronting, compromises both integration accuracy and resolution. This issue often points to undesirable chemical interactions or physical problems within the chromatographic system.

### Potential Causes & Explanation:

- pH Mismatch / Silanol Interactions: If the mobile phase pH is not low enough, residual, un-encapped silanol groups on the silica-based C18 column can become ionized. These negatively charged sites can have secondary interactions with polar functional groups on the analyte, causing peak tailing.
- Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a method starting with 95% aqueous), it can cause peak distortion and broadening. The bolus of strong solvent carries the analyte down the column in a disorganized band before proper partitioning can occur<sup>[15]</sup>.
- Column Contamination or Degradation: The column in the receiving lab may be contaminated with strongly retained compounds from previous analyses or may have lost stationary phase (void formation) at the inlet, creating alternative paths for the analyte and causing tailing.

- Extra-Column Volume: Excessive volume from long tubing or an improperly installed fitting between the injector, column, and detector can contribute to peak broadening and tailing.

#### Systematic Troubleshooting Protocol:

- Re-evaluate Mobile Phase pH:
  - Action: As with RT shifts, meticulously check the mobile phase preparation, focusing on the pH.
  - Remediation: Ensure the pH is sufficiently low (typically < 3.0 for Ibuprofen) to keep both the analyte and residual silanols in a neutral state. Increase the buffer concentration if needed to provide better pH control[15].
- Match Sample Diluent to Mobile Phase:
  - Action: Review the sample preparation section of the protocol.
  - Remediation: The ideal sample solvent is the initial mobile phase itself. If a different solvent must be used for solubility reasons, it should be as weak as chromatographically possible, and the injection volume should be minimized[15].
- Perform Column Health Check:
  - Action: The RL should disconnect the column and test the system pressure to ensure there are no blockages. They should also perform a standard column performance test.
  - Remediation: If the column is suspected to be the issue, it should be thoroughly flushed according to the manufacturer's instructions. If this fails, replace it with a new, validated column, preferably from the same batch as the TL's.
- Inspect System Connections:
  - Action: The RL should inspect all fluidic connections, especially the fittings at the column inlet and outlet.
  - Remediation: Use low-dead-volume fittings and ensure tubing is cut cleanly and seated properly. Minimize the length of all connecting tubing where possible.

## Q5: Our quantitation results for Impurity Q are not matching between labs. The area percent is consistently lower in the receiving lab. What could be the cause?

A5: Discrepancies in quantitation are a critical failure and often point to differences in the detector or integration parameters.

Potential Causes & Explanation:

- **Detector Settings:** Differences in the detector's data collection rate (Hz) or bandwidth can affect the digital representation of the peak. A data rate that is too low can "miss" the true peak apex, resulting in a lower calculated area.
- **Integration Parameters:** This is a very common source of error. If the two labs are using different integration parameters (e.g., peak width, threshold, baseline settings), the software will calculate the peak area differently, especially for small impurity peaks near the baseline[19].
- **Sample/Standard Stability:** If there is a significant delay in testing between the two labs, the impurity could degrade, leading to lower results at the site that tests later. This is a critical consideration for sample management during the transfer[19].
- **Wavelength Accuracy:** A slight miscalibration of the UV detector's wavelength in one of the labs could lead to measuring absorbance on a steep part of the UV spectrum, causing non-linear and inaccurate responses.

Systematic Troubleshooting Protocol:

- **Harmonize Detector and Integration Parameters:**
  - **Action:** The TL must provide the exact detector settings and integration parameters used. Screenshots of the integration event table can be invaluable.
  - **Remediation:** The RL must replicate these settings precisely in their chromatography data system (CDS). Both labs should re-integrate the same raw data file (if the CDS is compatible) to confirm that the software itself is not the source of variability. The sending

lab should provide integrated chromatograms to ensure consistent peak integration is performed[19].

- Conduct a Sample Stability Study:
  - Action: Analyze the same sample preparations at defined time points (e.g., 0, 12, 24, 48 hours) to understand the stability of Impurity Q in the sample diluent.
  - Remediation: If the impurity is found to be unstable, the transfer protocol must specify a maximum analysis window (e.g., "all samples must be analyzed within 12 hours of preparation"). Testing at both sites should be closely coordinated to fall within this window[19].
- Verify Detector Wavelength Calibration:
  - Action: Both labs should verify their detector's wavelength accuracy using certified reference materials (e.g., a holmium oxide filter).
  - Remediation: If a detector is out of calibration, it must be serviced and recalibrated by a qualified engineer.

## Section 3: A Proactive Framework for Successful Method Transfer

Reactive troubleshooting is necessary, but a proactive, well-planned approach can prevent most issues from ever occurring. The following workflow illustrates a robust process for analytical method transfer.

### Method Transfer Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A robust, three-phase workflow for analytical method transfer.

## Experimental Protocol: Comparative Testing for Method Transfer

This protocol outlines the most common approach for transferring a validated HPLC method.

- Objective: To demonstrate that the receiving laboratory (RL) can produce results that are equivalent to the transferring laboratory (TL) for the analysis of Ibuprofen Impurity Q.
- Materials:
  - Reference Standard: Ibuprofen RS, Ibuprofen Impurity Q RS.
  - Samples: A minimum of three representative batches of the drug product/substance, including one batch known to contain Impurity Q near its specification limit, if possible.
  - Reagents and Solvents: All from pre-defined, high-purity grades.
  - HPLC Column: From the same manufacturer, model, and batch.
- Procedure:
  1. The TL prepares all necessary solutions (standards and samples) and analyzes them according to the validated method to generate the reference data set.
  2. The TL ships a complete set of identical, un-analyzed samples and standards to the RL under appropriate storage conditions.
  3. The RL prepares fresh solutions using their own reagents and equipment, following the method protocol precisely.
  4. The RL analyst, who has been trained on the method, performs the analysis on the same number of replicates as the TL.
  5. Both labs must follow the pre-approved transfer protocol without deviation. Any deviation must be documented and justified immediately<sup>[1]</sup>.
- Data Analysis & Acceptance Criteria:

1. System suitability results (e.g., resolution, tailing factor, precision of standard injections) from both labs must pass the method's pre-defined criteria.
2. The quantitative results for Impurity Q from both labs are compared statistically. The specific criteria are defined in the transfer protocol. A summary of typical criteria is provided in the FAQ section below.

## Section 4: Frequently Asked Questions (FAQs)

### Q6: What are typical acceptance criteria for a successful method transfer?

A6: Acceptance criteria must be pre-defined in the transfer protocol. They are based on the method's performance, the specification limit of the impurity, and regulatory guidelines. The ICH Q2(R1) guideline provides the framework for the validation characteristics that underpin these criteria[20][21].

| Parameter                 | Example Acceptance Criteria                                                                                      | Rationale                                                                                                                                    |
|---------------------------|------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| System Suitability        | All SST parameters (Resolution > 2.0, Tailing Factor < 1.5, %RSD of standards < 2.0%) must be met at both sites. | Confirms that the chromatographic system is performing adequately at both sites before sample analysis.                                      |
| Accuracy/Recovery         | Mean recovery results between labs should not differ by more than $\pm 5.0\%$ .                                  | Demonstrates that both labs can accurately quantify the impurity without significant bias.                                                   |
| Precision (Repeatability) | The %RSD of replicate sample preparations at the RL should be $\leq 5.0\%$ .                                     | Shows the RL can achieve the expected level of precision for the method[21].                                                                 |
| Intermediate Precision    | The overall %RSD of results from both labs combined should not exceed a pre-defined limit (e.g., $\leq 7.0\%$ ). | Assesses the variability when factors like different analysts, equipment, and days are introduced between the labs[21].                      |
| Quantitative Results      | The mean result for Impurity Q from the RL should be within $\pm 10\%$ of the mean result from the TL.           | This is the ultimate test of equivalence, showing that for the same sample, both labs produce statistically comparable quantitative results. |

## Q7: What is the difference between analytical method validation and analytical method transfer?

A7:

- Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It establishes the method's performance characteristics like accuracy,

precision, specificity, linearity, and range according to ICH Q2(R1) guidelines[1][20][22]. It proves the method itself is scientifically sound.

- Method Transfer is the process of demonstrating that a receiving laboratory is qualified to use an already validated analytical method. It proves the laboratory's ability to replicate the performance of the validated method[1]. It is a qualification of the receiving site.

## Q8: When can a "transfer waiver" be justified?

A8: A transfer waiver means the RL can adopt the method without performing a formal comparative study. This is generally only acceptable in specific, low-risk situations, such as:

- The new method is a simple compendial method (e.g., a basic titration) that has not been modified.
- The receiving lab is already proficient in the analytical technology and has analyzed the same or very similar products before.
- The analysts from the RL were directly involved in the validation of the method at the TL.
- The new facility is a direct extension of the TL (e.g., a new suite in the same building with the same management, personnel, and equipment).

Justification for a waiver must be thoroughly documented and approved by quality assurance[1].

## References

- Axcend. (n.d.). Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. Retrieved from [\[Link\]](#)
- Veeprho. (n.d.). Ibuprofen EP Impurity Q | CAS 36039-35-7. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). HPLC Method for Ibuprofen Tablet Analysis. Retrieved from [\[Link\]](#)
- Waters. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). (PDF) Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Ibuprofen-impurities. Retrieved from [\[Link\]](#)
- Hemarsh Technologies. (n.d.). Ibuprofen EP Impurity Q. Retrieved from [\[Link\]](#)
- PubMed. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [\[Link\]](#)
- SynThink. (n.d.). Ibuprofen EP Impurity Q | 36039-35-7. Retrieved from [\[Link\]](#)
- Phenomenex. (n.d.). Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns. Retrieved from [\[Link\]](#)
- Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Retrieved from [\[Link\]](#)
- Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2023). Determination of trace elements in ibuprofen drug products using microwave-assisted acid digestion and inductively coupled plasma-mass spectrometry. Retrieved from [\[Link\]](#)
- ResearchGate. (2018). (PDF) Ibuprofen and its different analytical and manufacturing methods: A review. Retrieved from [\[Link\]](#)
- European Directorate for the Quality of Medicines & HealthCare. (2012). IBUPROFEN Ibuprofenum. Retrieved from [\[Link\]](#)
- Oriental Journal of Chemistry. (n.d.). Simultaneous Determination of Related Organic Impurities of Ibuprofen and Paracetamol in Combination Solid Dosage form by Rp-Hplc With Qbd Approach. Retrieved from [\[Link\]](#)

- QbD Group. (2024). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. Retrieved from [[Link](#)]
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [[Link](#)]
- Anhui Medical and Pharmaceutical Journal. (2014). Determination of impurity F in ibuprofen injection by gas chromatography. Retrieved from [[Link](#)]
- USP. (2011). 3470 Ibuprofen / Official Monographs USP 35. Retrieved from [[Link](#)]
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [[Link](#)]
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IBUPROFEN EP IMPURITY Q. Retrieved from [[Link](#)]
- Element Lab Solutions. (n.d.). HPLC Method Transfer Problems. Retrieved from [[Link](#)]
- National Institutes of Health (NIH). (n.d.). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (PDF) Determination of Ibuprofen Drug in Aqueous Environmental Samples by Gas Chromatography–mass Spectrometry without Derivatization. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [[Link](#)]
- RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Retrieved from [[Link](#)]
- European Directorate for the Quality of Medicines & HealthCare. (2014). IBUPROFEN Ibuprofenum. Retrieved from [[Link](#)]
- LCGC International. (n.d.). Method Transfer Problems. Retrieved from [[Link](#)]

- European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [[Link](#)]
- SciSpace. (n.d.). Measurement of plasma ibuprofen by gas chromatography-mass spectrometry. Retrieved from [[Link](#)]
- USP-NF. (n.d.). Ibuprofen. Retrieved from [[Link](#)]
- Pharmaceutical Technology. (2006). Challenges in Analytical Method Transfer. Retrieved from [[Link](#)]
- PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Retrieved from [[Link](#)]

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager \[labmanager.com\]](#)
- [2. veeprho.com \[veeprho.com\]](#)
- [3. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [4. Ibuprofen EP Impurity Q \[hemarsh.com\]](#)
- [5. uspbpep.com \[uspbpep.com\]](#)
- [6. synthinkchemicals.com \[synthinkchemicals.com\]](#)
- [7. scribd.com \[scribd.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. phenomenex.blob.core.windows.net \[phenomenex.blob.core.windows.net\]](#)
- [10. caod.oriprobe.com \[caod.oriprobe.com\]](#)

- [11. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. scispace.com \[scispace.com\]](#)
- [13. axcendcorp.com \[axcendcorp.com\]](#)
- [14. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. HPLC故障排除指南 \[sigmaaldrich.com\]](#)
- [16. chromatographyonline.com \[chromatographyonline.com\]](#)
- [17. 5 Ways to Prevent HPLC Method Transfer Failures \[thermofisher.com\]](#)
- [18. elementlabsolutions.com \[elementlabsolutions.com\]](#)
- [19. rssl.com \[rssl.com\]](#)
- [20. database.ich.org \[database.ich.org\]](#)
- [21. fda.gov \[fda.gov\]](#)
- [22. pharmdinfo.com \[pharmdinfo.com\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Ibuprofen Impurity Q Analytical Method Transfer\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b042467#ibuprofen-impurity-q-analytical-method-transfer-problems\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)